(E)-N-Acetyl-N-desmethyl Doxepin is a chemical compound derived from Doxepin, a tricyclic antidepressant primarily used for the treatment of depression and anxiety disorders. This compound is notable for its potential therapeutic effects and is classified under the category of psychoactive substances. The specific structure of (E)-N-acetyl-N-desmethyl Doxepin allows it to interact with various neurotransmitter systems in the brain, potentially leading to its antidepressant and anxiolytic properties.
(E)-N-Acetyl-N-desmethyl Doxepin can be synthesized through several methods, including biological processes involving filamentous fungi that metabolize Doxepin into this compound. It is classified as a metabolite of Doxepin, falling within the broader category of psychoactive drugs due to its effects on the central nervous system. Its classification extends to being a potential candidate for further pharmacological studies aimed at enhancing therapeutic efficacy and reducing side effects associated with traditional Doxepin use.
The synthesis of (E)-N-acetyl-N-desmethyl Doxepin can be achieved through various methods:
The molecular structure of (E)-N-acetyl-N-desmethyl Doxepin is characterized by its distinct functional groups which contribute to its pharmacological activity:
(E)-N-Acetyl-N-desmethyl Doxepin undergoes several chemical reactions that are essential for its characterization and application:
The mechanism of action for (E)-N-acetyl-N-desmethyl Doxepin primarily involves:
Studies indicate that metabolites like (E)-N-acetyl-N-desmethyl Doxepin retain significant pharmacological activity compared to their parent compounds .
The physical and chemical properties of (E)-N-acetyl-N-desmethyl Doxepin are essential for understanding its behavior in biological systems:
(E)-N-Acetyl-N-desmethyl Doxepin has several scientific uses:
(E)-N-Acetyl-N-desmethyl Doxepin (CAS 250331-54-5) is a tertiary metabolite derived from the tricyclic antidepressant doxepin. Its molecular formula is C₂₀H₂₁NO₂, with a molecular weight of 307.4 g/mol. The compound’s IUPAC name is N-[(3E)-3-Dibenz[b,e]oxepin-11(6H)-ylidenepropyl]-N-methylacetamide, reflecting its dibenzoxepin core and acetylated terminal amine [3] [4] [7]. The (E)-configuration denotes the stereochemistry around the propylidene bridge, which is critical for molecular geometry and potential receptor interactions. This acetylated derivative exhibits increased lipophilicity compared to its precursor nordoxepin, influencing its distribution and elimination kinetics [9].
Table 1: Chemical Identity Profile
Property | Value |
---|---|
CAS Number | 250331-54-5 |
Molecular Formula | C₂₀H₂₁NO₂ |
Molecular Weight | 307.4 g/mol |
IUPAC Name | N-[(3E)-3-Dibenz[b,e]oxepin-11(6H)-ylidenepropyl]-N-methylacetamide |
Key Stereochemistry | (E)-isomer |
Doxepin undergoes extensive hepatic metabolism via cytochrome P450 (CYP) enzymes, primarily CYP2C19, with minor contributions from CYP1A2 and CYP2C9. This process generates the primary active metabolite, nordoxepin (N-desmethyldoxepin), which is subsequently acetylated to form (E)-N-Acetyl-N-desmethyl Doxepin [9] [10]. This acetylation represents a Phase II metabolic pathway, enhancing water solubility for renal excretion.
Notably, doxepin metabolism is stereoselective:
(E)-N-Acetyl-N-desmethyl Doxepin has a significantly longer elimination half-life (~31 hours) compared to nordoxepin (~15 hours), suggesting it may contribute to prolonged pharmacological effects despite its uncertain activity [9] [10].
Table 2: Key Metabolic Parameters
Parameter | Value | Biological Impact |
---|---|---|
Primary Precursor | Nordoxepin | Substrate for acetylation |
Metabolizing Enzymes | N-Acetyltransferases (NATs) | Conjugation for enhanced excretion |
Half-Life | ~31 hours | Prolonged systemic presence |
Elimination Route | Renal (as glucuronide conjugates) | Reduced risk of tissue accumulation |
(A) Metabolic Pathway ElucidationThis metabolite serves as a reference standard for characterizing doxepin’s metabolic fate. Its quantification helps identify polymorphic variations in CYP2C19 and CYP2D6, which significantly alter doxepin/nordoxepin exposure ratios [10]. Research indicates that CYP2C19 catalyzes >50% of nordoxepin formation, while CYP2D6 mediates hydroxylation of both doxepin and nordoxepin [9] [10].
(B) Receptor Binding StudiesThough its pharmacological activity remains unconfirmed, (E)-N-Acetyl-N-desmethyl Doxepin’s structural similarity to doxepin suggests potential interactions with:
(C) Analytical Chemistry ApplicationsAs a high-purity reference compound (e.g., Catalogue No. PACE-D14007, sc-391885), it enables:
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2